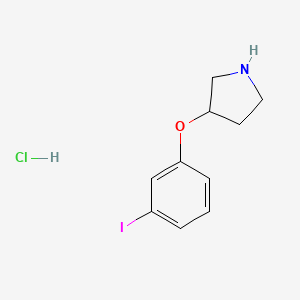

3-(3-Iodophenoxy)pyrrolidine hydrochloride

Übersicht

Beschreibung

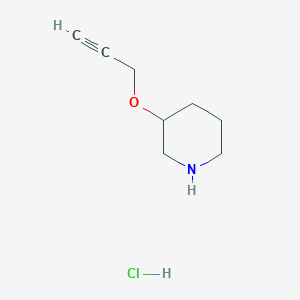

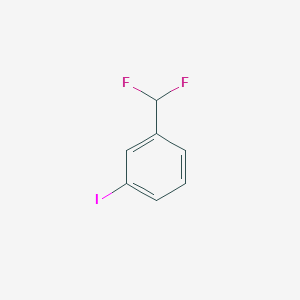

3-(3-Iodophenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H12INO•HCl and a molecular weight of 325.57 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied in the field of medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, in 2018, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents: a 3-phenoxybenzenesulfonyl or a (3,4-dimethoxyphenyl)prop-2-enoly moiety .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring. The structure of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents and the stereogenicity of carbons . For example, the cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Chemical Reactions Analysis

The chemical reactions of pyrrolidine derivatives are diverse and can be influenced by various factors, including the nature of the substituents and the reaction conditions .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

3-(3-Iodophenoxy)pyrrolidine hydrochloride: is a valuable compound in the realm of drug discovery due to its pyrrolidine ring, which is a common feature in many biologically active molecules . The iodophenoxy group can act as a pharmacophore, contributing to the compound’s binding affinity and selectivity towards biological targets. This compound can be used to synthesize novel derivatives with potential therapeutic applications, such as antiviral, anticancer, or anti-inflammatory agents .

Biochemistry Research

In biochemistry, 3-(3-Iodophenoxy)pyrrolidine hydrochloride serves as a biochemical tool for proteomics research . It can be used to study protein interactions and modifications, as well as to investigate the role of pyrrolidine-containing compounds in various biological processes.

Pharmacology

Pharmacologically, the pyrrolidine core of 3-(3-Iodophenoxy)pyrrolidine hydrochloride is significant for its role in enzyme inhibition, which is crucial for developing drugs that target specific enzymes within disease pathways . Its structural features can be exploited to design inhibitors with high specificity and potency.

Organic Chemistry

In organic chemistry, this compound is utilized for synthesizing new chemical entities. The iodine atom in 3-(3-Iodophenoxy)pyrrolidine hydrochloride can undergo various organic reactions, such as coupling reactions, to create diverse organic compounds with potential applications in medicinal chemistry and drug design .

Analytical Chemistry

3-(3-Iodophenoxy)pyrrolidine hydrochloride: can be used as a standard or reagent in analytical chemistry to develop and optimize analytical methods, including chromatography and mass spectrometry . It helps in the quantification and qualification of complex biological samples.

Chemical Engineering

In chemical engineering, this compound might be involved in process development for the large-scale synthesis of pyrrolidine derivatives. Its properties can influence reaction conditions, yields, and the scalability of chemical processes .

Environmental Science

While specific applications in environmental science are not directly mentioned, compounds like 3-(3-Iodophenoxy)pyrrolidine hydrochloride could be studied for their environmental impact, biodegradability, and potential as eco-friendly alternatives to more harmful substances .

Material Science

In material science, the compound’s structural characteristics could be valuable in the synthesis of new materials, such as organic semiconductors or photovoltaic materials. The iodine component, in particular, may be of interest for its heavy atom effect on material properties.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-iodophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXKFJAFDUVAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)

![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)